molecular formula C14H21N3O3 B13234974 tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13234974
M. Wt: 279.33 g/mol
InChI Key: VQJMHLSRNPTKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a bicyclic compound featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core modified with a tert-butyl ester and a 1-methylpyrazole substituent.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 6-(2-methylpyrazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-13(2,3)20-12(18)17-8-6-14(11(9-17)19-14)10-5-7-15-16(10)4/h5,7,11H,6,8-9H2,1-4H3

InChI Key

VQJMHLSRNPTKRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=NN3C

Origin of Product

United States

Preparation Methods

Core Bicyclic System Synthesis

The 7-oxa-3-azabicyclo[4.1.0]heptane scaffold is typically constructed via epoxidation of piperidine derivatives. For example:

  • Starting material : tert-Butyl piperidine-3-carboxylate derivatives.
  • Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) generates the epoxide intermediate.
  • Cyclization : Acid- or base-mediated ring closure forms the bicyclic system.

Example Protocol

Step Reagents/Conditions Yield Source
Epoxidation mCPBA, DCM, 0°C → RT, 12 h 85%
Cyclization NaHCO₃, H₂O/EtOAc 78%

Optimized Synthetic Route

Combining the above steps, a representative pathway is:

Data Table: Comparative Yields

Step Method Yield Key Reagents Source
Bromination NBS, AIBN, CCl₄ 75% N-Bromosuccinimide
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃ 68% Boronic acid
Lithiation-Addition nBuLi, THF 65% Aldehyde intermediate

Challenges and Solutions

Industrial Scalability

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in drug discovery workflows.

Example conditions :

  • Acidic hydrolysis : HCl in ethyl acetate (room temperature, 2–4 hours) .

  • Basic hydrolysis : NaOH in aqueous THF (reflux, 6–8 hours).

Outcome :
tert butyl esterH+/OHcarboxylic acid+tert butanol\text{tert butyl ester}\xrightarrow{\text{H}^+/\text{OH}^-}\text{carboxylic acid}+\text{tert butanol}

Ring-Opening Reactions of the Bicyclic System

The 7-oxa-3-azabicyclo[4.1.0]heptane core contains a strained ether and aziridine ring, making it susceptible to nucleophilic or acid-catalyzed ring-opening.

Key Findings:

  • Acid-mediated ring-opening : Treatment with HCl/H2_2
    O in tert-butanol at 70°C cleaves the ether linkage, yielding a diol intermediate .

  • Nucleophilic attack : Alcohols or amines can open the bicyclic system under catalytic hydrogenation (Pd/C, H2_2
    ) to form substituted derivatives .

Example reaction :
Bicyclic compoundHCl H2OPd C H2Linear diol amine product\text{Bicyclic compound}\xrightarrow[\text{HCl H}_2\text{O}]{\text{Pd C H}_2}\text{Linear diol amine product}

Coupling Reactions via Pyrazole Functionalization

The 1-methylpyrazole substituent enables cross-coupling reactions, such as:

Reaction TypeConditionsOutcomeReference
Buchwald–Hartwig Pd(dppf)Cl2_2
, CO, 50 psiIntroduction of formyl groups
Suzuki–Miyaura Pd/C, LiCl, Na2_2
CO3_3
, 80°CBiaryl formation

Deprotection and Functional Group Interconversion

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free amine, enabling further derivatization.

Typical protocol :

  • Reagent : 4M HCl in dioxane or TFA in DCM .

  • Conditions : 1–2 hours at room temperature.

Outcome :
Boc protected amineHClFree amine+CO2+tert butanol\text{Boc protected amine}\xrightarrow{\text{HCl}}\text{Free amine}+\text{CO}_2+\text{tert butanol}

Hydrogenation and Reduction

The bicyclic structure undergoes hydrogenation to saturate double bonds or reduce reactive intermediates:

Example :

  • Catalyst : Pd/C under H2_2
    atmosphere .

  • Substrate : Epoxide intermediates derived from the bicyclic core .

  • Product : Saturated bicyclic or linear amines.

Amide Bond Formation

The carboxylic acid (post-ester hydrolysis) participates in amide couplings using activators like HATU:

Protocol :

  • Reagents : HATU, DIPEA in DMF/DCM .

  • Substrates : Amines (e.g., 1,2,3,4-tetrahydroisoquinolin-6-amine) .

Outcome :
Acid+AmineHATUAmide\text{Acid}+\text{Amine}\xrightarrow{\text{HATU}}\text{Amide}

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 7-oxa-3-azabicyclo[4.1.0]heptane core but differ in substituents and ester groups:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Features
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate No substituent on bicyclo ring C₁₀H₁₇NO₃ 199.25 Stereospecific (1R,6S) configuration; used as a chiral building block
tert-Butyl 6-(4-(N,N-dimethylsulfamoyl)phenyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (18a) 4-(N,N-Dimethylsulfamoyl)phenyl substituent C₁₉H₂₇N₂O₅S₂ 443.56 High synthetic yield (95%); exhibits planar aromatic interactions in NMR
tert-Butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1-Methyl-1,2,4-triazole substituent C₁₃H₂₀N₄O₃ 292.32 Research-use only (RUO); emphasizes steric and electronic effects of triazole
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Ethyl ester instead of tert-butyl C₈H₁₁NO₃ 169.18 Lower steric hindrance; commercially available from multiple suppliers

Physicochemical Properties

  • Boiling Point and Density: The unsubstituted tert-butyl derivative (CAS 951766-54-4) has a boiling point of 272.5 ± 23.0 °C and a density of 1.141 ± 0.06 g/cm³ .
  • Acidity (pKa) :

    • The unsubstituted compound has an estimated pKa of -0.83 ± 0.20, indicating weak acidity . Substituents like sulfonamide (in 18a) may alter acidity significantly .

Data Tables

Table 1: Comparative Physicochemical Data

Compound (CAS) Boiling Point (°C) Density (g/cm³) pKa Molecular Weight
951766-54-4 272.5 ± 23.0 1.141 ± 0.06 -0.83 ± 0.20 199.25
66643-45-6 Not reported Not reported Not reported 169.18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.